

PHTPP-1304: In Vivo Application Notes and Protocols for Targeted ER β Degradation

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Compound of Interest

Compound Name: PHTPP-1304

Cat. No.: B15613947

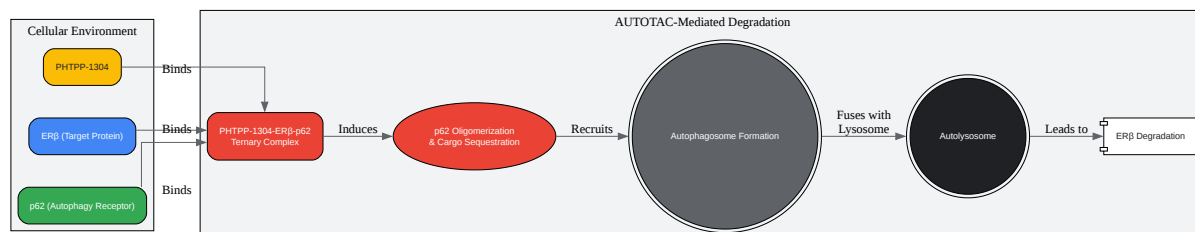
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A Step-by-Step Guide for Researchers and Drug Development Professionals

Introduction: **PHTPP-1304** is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ER β). As a bifunctional molecule, **PHTPP-1304** engages ER β and the autophagy receptor p62/SQSTM1, inducing the latter's self-oligomerization and subsequent engulfment of the ER β -**PHTPP-1304**-p62 complex into autophagosomes for lysosomal degradation. This targeted protein degradation strategy offers a promising therapeutic avenue for ER β -dependent pathologies, including certain cancers. These application notes provide a comprehensive guide for the in vivo application of **PHTPP-1304**, detailing its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

PHTPP-1304 leverages the cellular autophagy machinery to achieve targeted degradation of ER β . The molecule consists of a high-affinity ligand for ER β derived from its parent compound PHTPP, connected via a linker to a ligand that binds to the ZZ domain of p62. This dual binding initiates the self-oligomerization of p62, a key step in the formation of p62 bodies. These bodies, containing the targeted ER β , are then recognized and sequestered by the autophagosome, which subsequently fuses with the lysosome to degrade its contents. This process effectively reduces cellular levels of ER β , thereby inhibiting its downstream signaling pathways.



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Figure 1: Mechanism of action of **PHTPP-1304**. The AUTOTAC molecule facilitates the formation of a ternary complex between ERβ and p62, leading to p62 oligomerization, autophagosome engulfment, and subsequent lysosomal degradation of ERβ.

Data Presentation

In Vitro Activity of PHTPP-1304

Parameter	Cell Line	Value	Reference
ERβ Degradation (DC50)	HEK293T	~2 nM	[1]
ERβ Degradation (DC50)	ACHN renal carcinoma	< 100 nM	[1]
ERβ Degradation (DC50)	MCF-7 breast cancer	< 100 nM	[1]
Cytotoxicity (IC50)	ACHN cells	3.3 μM	[1]

Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Preparation of PHTPP-1304 for In Vivo Administration

Materials:

- **PHTPP-1304** (powder)
- Dimethyl sulfoxide (DMSO)
- Solutol HS 15 (or Kolliphor® HS 15)
- Phosphate-buffered saline (PBS), sterile

Protocol:

This protocol is adapted from in vivo studies of other AUTOTACs and may require optimization for **PHTPP-1304**.^[1]

- Prepare a stock solution of **PHTPP-1304**: Dissolve **PHTPP-1304** in DMSO to a concentration of 100 mg/mL. Gentle warming and vortexing may be required to ensure complete dissolution.
- Prepare the vehicle: In a sterile tube, mix Solutol HS 15 and sterile PBS to create a 10% Solutol solution in PBS (e.g., 1 mL Solutol HS 15 + 9 mL sterile PBS).
- Formulate the final dosing solution:
 - For a final vehicle composition of 5% DMSO / 10% Solutol / 85% PBS, calculate the required volumes.
 - Example for a 1 mL final solution:
 - Start with 850 µL of sterile PBS.
 - Add 100 µL of Solutol HS 15 and mix thoroughly.

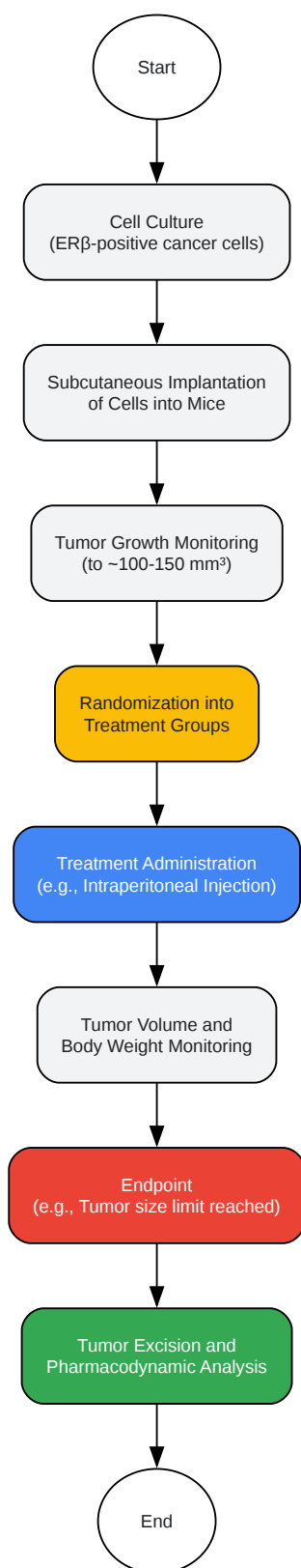
- Add 50 µL of the 100 mg/mL **PHTPP-1304** stock solution in DMSO.
- Vortex the final solution vigorously to ensure it is a clear and homogenous solution.
- Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter before administration.
- Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.

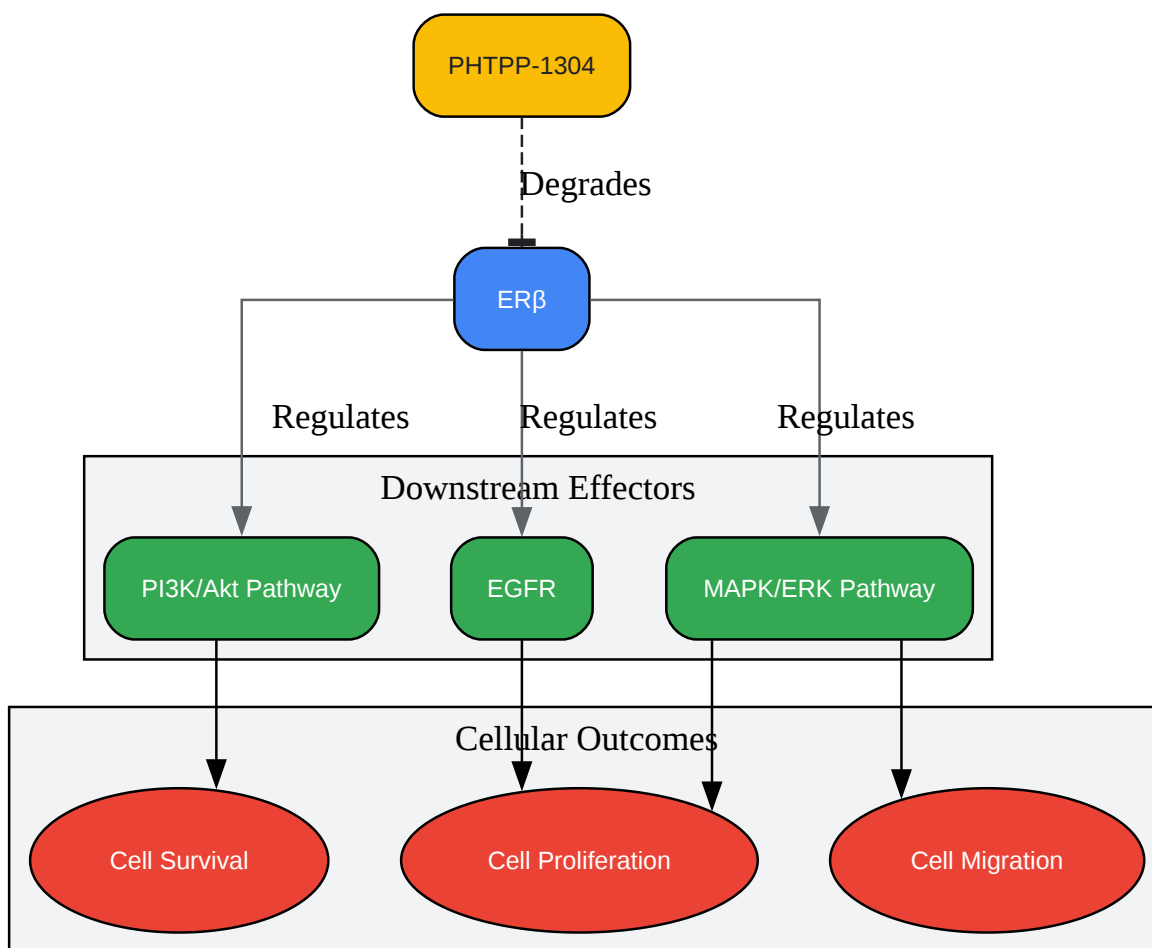
In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

- Female immunodeficient mice (e.g., NOD-scid GAMMA or similar) are suitable for xenograft studies.
- The choice of cancer cell line for xenografts should be based on high ERβ expression (e.g., certain breast, prostate, or ovarian cancer cell lines).

Experimental Workflow:





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References

- 1. Methods to Detect AUTophagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
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